molecular formula C17H16O2 B12462536 3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one

3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one

Cat. No.: B12462536
M. Wt: 252.31 g/mol
InChI Key: BEAQJCSIBXPJBM-UHFFFAOYSA-N
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Description

3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes and signaling pathways, leading to its observed pharmacological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one is unique due to its hydroxyl group, which enhances its reactivity and potential biological activities. This functional group allows for additional hydrogen bonding and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-11,18H,1-2H3

InChI Key

BEAQJCSIBXPJBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)C)O

Origin of Product

United States

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